molecular formula C12H19N3O3 B5164237 N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine

N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine

Cat. No.: B5164237
M. Wt: 253.30 g/mol
InChI Key: PORZZLDABFMUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrofuran moiety in the structure imparts significant biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine typically involves the nitration of furan derivatives followed by subsequent functional group modifications. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the piperidine and dimethylamine groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions using nitric acid and acetic anhydride in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while oxidation can lead to the formation of carboxylic acids or aldehydes .

Scientific Research Applications

N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an antibacterial agent, particularly against resistant strains of bacteria.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine involves the interaction with bacterial enzymes and DNA. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage bacterial DNA and proteins. This leads to the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • N,1-dimethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine
  • 2-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives
  • 5-nitrofuran-2-carbaldehyde derivatives

Uniqueness

N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine is unique due to its specific combination of the nitrofuran moiety with the piperidine and dimethylamine groups. This unique structure imparts distinct biological activities and makes it a valuable compound for various applications .

Properties

IUPAC Name

N,1-dimethyl-N-[(5-nitrofuran-2-yl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-13-7-5-10(6-8-13)14(2)9-11-3-4-12(18-11)15(16)17/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORZZLDABFMUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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